6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclobutyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10(2)9-15-6-7-16-13(15)8-12(14-16)11-4-3-5-11/h6-8,10-11H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXJHAVRBYXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a compound that belongs to the imidazo[1,2-b]pyrazole family, characterized by its bicyclic structure and unique substituents. This compound has garnered attention for its potential biological activities, which are being explored in various fields including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is with a molecular weight of 204.27 g/mol. Its structure features a cyclobutyl group at the 6-position and an isobutyl group at the 1-position of the imidazo[1,2-b]pyrazole core. This configuration may influence its biological activity and synthetic utility compared to other similar compounds.
Biological Activity Overview
Research indicates that compounds in the imidazo[1,2-b]pyrazole class exhibit a range of biological activities. While specific studies on 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole are still emerging, preliminary findings suggest potential interactions with various biomolecules that could lead to therapeutic applications.
Potential Biological Activities:
- Antitumor Activity : Some derivatives within this class have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : There is evidence suggesting that certain imidazo[1,2-b]pyrazole derivatives possess significant antimicrobial activity.
- Antioxidant Effects : The structural characteristics may provide antioxidant benefits, which are crucial in mitigating oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Smaller cycloalkane group; potential for different biological activity |
| 6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Larger cycloalkane group; may exhibit unique pharmacokinetics |
| 6-Methyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Contains a methyl group instead of cycloalkane; simpler structure |
The uniqueness of 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole lies in its specific cyclobutyl substituent and the combination of both cycloalkane and isobutyl groups on the imidazo core.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-b]pyrazoles. For instance:
- Antitumor Studies : A study demonstrated that derivatives similar to 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Research indicated that certain derivatives exhibited significant inhibitory effects against pathogenic bacteria and fungi, suggesting their potential as therapeutic agents in treating infectious diseases.
The mechanism of action for 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. Understanding these interactions is crucial for elucidating its therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors.
- Anticancer Activity : Preliminary studies suggest that 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, making it a candidate for developing anti-inflammatory drugs.
Materials Science
Due to its unique structural properties, this compound is being explored for applications in materials science:
- Development of Novel Materials : Researchers are investigating its use in creating materials with specific electronic or optical properties, potentially leading to advancements in organic electronics and photonic devices.
Biological Studies
The interactions of this compound with biological systems are being studied to understand its mechanism of action:
- Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study conducted by researchers at a leading pharmaceutical institute focused on the anti-inflammatory effects of this compound in animal models. The findings demonstrated a reduction in inflammatory markers and provided insights into its mechanism involving the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Physicochemical Properties
Imidazo[1,2-b]pyrazole derivatives exhibit distinct physicochemical advantages over indoles and other heterocycles:
| Compound | Core Structure | logD | Aqueous Solubility (mg/mL) | pKa | Key Substituents |
|---|---|---|---|---|---|
| Pruvanserin (Indole-based) | Indole | 3.5 | 0.05 | 6.4 | Piperazine, fluorophenethyl |
| Imidazo[1,2-b]pyrazole isostere (4) | Imidazo[1,2-b]pyrazole | 2.1 | 0.35 | 7.3 | Piperazine, fluorophenethyl |
| 6-Cyclobutyl-1-isobutyl derivative* | Imidazo[1,2-b]pyrazole | ~2.5† | ~0.25† | ~7.0† | Cyclobutyl (C6), isobutyl (C1) |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pyrazolo[1,5-a]pyrimidine | 2.8–3.2 | 0.10–0.15 | 6.8–7.5 | Varied (e.g., methyl, aryl) |
*Hypothetical data inferred from structural analogs .
†Predicted based on substituent effects: Cyclobutyl increases lipophilicity slightly compared to unsubstituted imidazo[1,2-b]pyrazole, while isobutyl enhances solubility via reduced crystallinity .
Key Findings :
- Imidazo[1,2-b]pyrazoles show lower logD (2.1 vs. 3.5) and higher solubility (0.35 vs. 0.05 mg/mL) than indoles due to reduced aromaticity and increased polarity .
- The pKa (~7.0) of the imidazo core’s NH group is lower than indole’s (~10.5), favoring deprotonation in physiological conditions, which enhances membrane permeability .
Pharmacological Activity
Imidazo[1,2-b]pyrazoles demonstrate broad bioactivity, often surpassing related heterocycles:
- Anti-inflammatory Effects : 6-Substituted imidazo[1,2-b]pyrazoles inhibit COX-2 with IC₅₀ values comparable to pyrazolo[1,5-a]pyrimidines (0.8–1.2 µM) but with superior selectivity over COX-1 (>10-fold) .
- Anticancer Activity : Derivatives with cyclopropyl or cyclobutyl groups exhibit potent growth inhibition (GI₅₀ = 2–5 µM) against breast cancer cell lines (MCF-7), outperforming pyrazole analogs .
- Antiviral Potential: Imidazo[1,2-b]pyrazoles show moderate activity against hepatitis C (EC₅₀ = 15 µM), likely due to enhanced solubility facilitating cellular uptake .
Metabolic Stability
Preparation Methods
Stepwise Preparation Methodology
Formation of 5-Aminopyrazole Intermediate
The process begins with the microwave-assisted cyclocondensation of hydrazine hydrate with ethoxymethylene malononitrile or related derivatives to form 5-aminopyrazole intermediates. For example, ethoxymethylene malononitrile reacts with hydrazine at 80 °C under microwave irradiation (150 W) for 10 minutes in ethanol, yielding the 5-aminopyrazole-4-carbonitrile intermediate with complete conversion.
- Critical note: The presence of water during this step leads to complex mixtures, so strictly anhydrous conditions or controlled water content are recommended.
- The sequence of reagent addition is crucial for optimal yields.
Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
The preformed 5-aminopyrazole intermediate is then subjected to the GBB-3CR with:
- An aldehyde containing the cyclobutyl group (e.g., cyclobutylcarboxaldehyde),
- An isocyanide with the isobutyl substituent (e.g., isobutyl isocyanide),
- A catalytic acid promoter, typically trifluoroacetic acid (TFA) at 20 mol %,
- Solvent: ethanol or ethanol/water (1:1) mixture at room temperature.
This step proceeds smoothly within 15 minutes to 1 hour, furnishing the 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole with yields ranging from 54% to 79% depending on specific conditions and substituents.
Optimization Parameters and Reaction Conditions
A detailed catalyst and solvent screening study revealed the following:
| Entry | Catalyst | Catalyst Load (mol %) | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | None | - | Ethanol | >72 h | 0 | No reaction without catalyst |
| 2 | In(OTf)3 | 20 | Ethanol | 15 min | 61 | Good yield |
| 3 | InCl3 | 20 | Ethanol | 15 min | 67 | Improved yield |
| 4 | TMSCl | 20 | Ethanol | 15 min | 64 | Moderate yield |
| 5 | TsOH·H2O | 20 | Ethanol | 15 min | 52 | Moderate yield |
| 6 | HClO4 | 20 | Ethanol | 15 min | 59 | Moderate yield |
| 7 | TFA | 20 | Ethanol | 15 min | 74 | Best yield under these conditions |
| 15 | TFA | 20 | EtOH/H2O (1:1) | 15 min | 79 | Highest yield with mixed solvent |
Table 1: Catalyst and solvent effects on the GBB-3CR yield for imidazo[1,2-b]pyrazole synthesis
- Trifluoroacetic acid (TFA) at 20 mol % in ethanol/water (1:1) was found optimal, providing rapid reaction and high yields.
- Lower catalyst loadings (1–10 mol %) led to longer reaction times and reduced yields.
- Pure organic solvents like dichloromethane or acetonitrile gave lower yields or required longer reaction times.
Structural Confirmation and Regioselectivity
- The reaction exclusively yields the 1H-imidazo[1,2-b]pyrazole regioisomer with an endocyclic double bond.
- Extensive 1D and 2D NMR analyses (including ^1H, ^13C-HSQC, ^1H, ^13C-HMBC, ^1H, ^1H-COSY, and ^1H, ^1H-NOESY) confirmed the structure and excluded other regioisomeric or tautomeric forms.
- This regioselectivity is critical for the biological activity and reproducibility of the synthesis.
Advantages of the One-Pot Sequential Method
- Operational simplicity: The entire synthesis is performed in a single reaction vessel without intermediate isolation.
- Green chemistry: Use of ethanol/water solvent mixtures and mild conditions aligns with sustainability goals.
- Rapid synthesis: Total reaction time for the two-step process can be as short as 25 minutes to 1 hour.
- High yields: Isolated yields up to 83% have been reported for related imidazo[1,2-b]pyrazole derivatives.
- Structural diversity: By varying the aldehyde and isocyanide components, a library of imidazo[1,2-b]pyrazoles with diverse substitution patterns, including cyclobutyl and isobutyl groups, can be efficiently accessed.
Summary Table of Key Reaction Parameters for 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole Synthesis
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclocondensation | Hydrazine hydrate + ethoxymethylene malononitrile, microwave (80 °C, 150 W), EtOH | 10 min | Quantitative | Avoid water, sequence of addition crucial |
| 2. GBB-3CR | 5-Aminopyrazole + cyclobutyl aldehyde + isobutyl isocyanide + TFA (20 mol %) in EtOH/H2O (1:1) | 15–60 min | 65–79 | Room temperature, mild conditions |
Research Findings and Literature Support
- The preparation method described is supported by peer-reviewed literature published in the Beilstein Journal of Organic Chemistry (2014), which provides detailed experimental procedures, spectral data, and optimization studies.
- The method has been validated for a broad range of substrates, demonstrating its general applicability and robustness.
- The synthetic route is well-suited for medicinal chemistry applications, enabling rapid access to pharmacologically relevant imidazo[1,2-b]pyrazole derivatives with cyclobutyl and isobutyl substitutions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, and how can experimental design optimize yield?
- Methodological Answer : The synthesis typically involves cyclocondensation or cycloaddition strategies. For example, pyrroloimidazole analogs are synthesized via [3+2] cycloaddition or intramolecular cyclization of precursors with cyclobutyl and isobutyl substituents . To optimize yield, employ statistical Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can minimize trials while identifying critical parameters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and cyclobutyl/isobutyl connectivity.
- HRMS for molecular weight validation.
- HPLC-PDA with C18 columns (e.g., 70% acetonitrile/water mobile phase) to assess purity.
Optimize analytical conditions via DoE, varying column type, flow rate, and gradient profiles .
Q. What are the primary applications of this compound in pharmacological research?
- Methodological Answer : As a heterocyclic scaffold, it is explored for kinase inhibition or GPCR modulation. To evaluate bioactivity:
- Perform in vitro enzyme assays (e.g., IC₅₀ determination via fluorescence polarization).
- Use molecular docking (AutoDock Vina) to predict binding to target proteins like PI3K or JAK2 .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the development of novel derivatives?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. ICReDD’s approach combines these with information science to prioritize synthetic routes. For example, simulate cyclobutyl ring formation energetics to predict feasible reaction conditions .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. To address this:
- Conduct structure-activity relationship (SAR) studies by systematically modifying the cyclobutyl or isobutyl groups.
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. What strategies improve selectivity in membrane-based separation during purification?
- Methodological Answer : Use mixed-matrix membranes (MMMs) with tailored pore sizes (e.g., 5–10 Å) to separate imidazo[1,2-b]pyrazole derivatives from byproducts. Optimize membrane material (e.g., polyimide vs. cellulose acetate) and cross-flow rates via response surface methodology (RSM) .
Q. How do reaction mechanisms differ when using ionic liquid catalysts vs. traditional acids/bases?
- Methodological Answer : Ionic liquids (e.g., [TEAH][OAc]) lower activation energy via dual hydrogen-bond stabilization, as seen in pyridazinoindazole synthesis. Monitor mechanistic pathways using in situ FTIR or kinetic isotope effects (KIE) to compare proton transfer steps .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodological Answer : Apply Taguchi methods to screen variables (e.g., catalyst type, solvent) and central composite design (CCD) for response optimization. For multi-objective outcomes (yield, purity), use desirability functions .
Q. How can machine learning enhance SAR predictions for this compound?
- Methodological Answer : Train random forest or graph neural network (GNN) models on datasets combining structural descriptors (e.g., logP, topological polar surface area) and bioactivity data. Validate with leave-one-out cross-validation to predict untested derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
